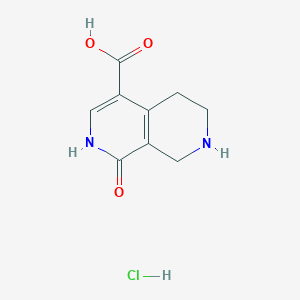

1-Oxo-5,6,7,8-tetrahydro-2H-2,7-naphthyridine-4-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-Oxo-5,6,7,8-tetrahydro-2H-2,7-naphthyridine-4-carboxylic acid;hydrochloride is not directly mentioned in the provided papers. However, the papers discuss closely related compounds, which are derivatives of 1,8-naphthyridine with various substitutions that exhibit biological activity, such as antibacterial and gastric antisecretory properties. These compounds are part of a broader class of synthetic antibacterials that have been explored for their potential therapeutic applications .

Synthesis Analysis

The synthesis of related 1,8-naphthyridine derivatives involves the use of nalidixic acid as a starting material, which upon reaction with thionyl chloride can yield various substituted naphthyridine carboxylic acids . The papers describe the synthesis of esters, carbonitriles, and carboxamides of the tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid , as well as the synthesis of 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives with modifications at the 7-position . These synthetic routes could potentially be adapted to synthesize the compound by altering the substitution pattern on the naphthyridine ring.

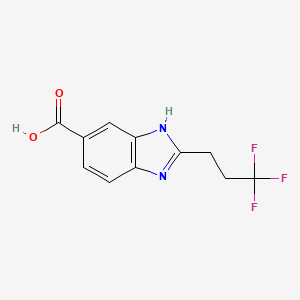

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is crucial for their biological activity. The papers indicate that specific substitutions at certain positions on the naphthyridine ring can significantly influence the antibacterial and antisecretory properties of these compounds . For instance, the presence of an ethyl ester group and certain substitutions at the 7-position are important for the activity of these molecules . The molecular structure analysis of the compound would likely focus on the impact of the tetrahydro-2H-2,7-naphthyridine moiety and the oxo group at the 1-position on its biological activity.

Chemical Reactions Analysis

The chemical reactions involving naphthyridine derivatives are diverse and can lead to a variety of products depending on the reaction conditions and the substituents present. For example, alkaline treatment of a trichloromethyl-substituted naphthyridine carboxylic acid can yield a hydroxy derivative, while treatment with concentrated sulfuric acid can produce dicarboxylic acids . These reactions highlight the reactivity of the naphthyridine core and suggest that the compound may also undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The papers do not provide specific data on these properties for the compounds studied, but such properties are typically characterized during the drug development process to understand the compound's behavior in biological systems and its suitability for pharmaceutical formulations . The hydrochloride salt form of the compound would likely enhance its solubility in aqueous media, which is beneficial for drug delivery.

Scientific Research Applications

Antibacterial Agents

Synthesis and Activity of Naphthyridine Derivatives

A range of naphthyridine derivatives, including structures related to 1-Oxo-5,6,7,8-tetrahydro-2H-2,7-naphthyridine-4-carboxylic acid, have been synthesized and evaluated for their antibacterial activities. These compounds have shown promising results against various bacterial pathogens. Notable examples include the synthesis of pyridonecarboxylic acids as antibacterial agents, where the antibacterial activity of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues were found to be more active than enoxacin, a known antibacterial agent (Egawa et al., 1984).

Development of Antibacterial Agents

The research on 1,4-dihydro-4-oxopyridinecarboxylic acids as antibacterial agents led to the identification of compounds like enoxacin, highlighting the significance of structural variations at certain positions for enhanced antibacterial activity (Matsumoto et al., 1984).

Synthesis and Characterization

Efficient Synthesis Techniques

Research has also focused on developing efficient synthesis methods for naphthyridine derivatives. For example, an efficient synthesis of 6-fluoronalidixic acid and its conversion to enoxacin showcases the practical approaches to obtaining these compounds in large quantities (Sanchez & Rogowski, 1987).

Properties and Enantiomers

The asymmetric synthesis and properties of the enantiomers of a potent antibacterial agent indicate the significance of stereochemistry in the activity profile of these compounds. The S-(+) enantiomer demonstrated notably higher activity compared to its R-(-) counterpart (Rosen et al., 1988).

Applications Beyond Antibacterial Activity

Bone Turnover and Osteoporosis

Some derivatives of 1-Oxo-5,6,7,8-tetrahydro-2H-2,7-naphthyridine-4-carboxylic acid have been investigated for their potential in bone turnover models and the treatment of osteoporosis, demonstrating the versatility of these compounds in therapeutic applications beyond antibacterial uses (Hutchinson et al., 2003).

Mechanism of Action

Future Directions

The future directions in the study of naphthyridines include the development of more ecofriendly, safe, and atom-economical approaches for their synthesis . There is also a burgeoning interest in the synthesis and biological applications of naphthyridines, reflecting their importance in the synthetic as well as medicinal chemistry fields .

properties

IUPAC Name |

1-oxo-5,6,7,8-tetrahydro-2H-2,7-naphthyridine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3.ClH/c12-8-6-3-10-2-1-5(6)7(4-11-8)9(13)14;/h4,10H,1-3H2,(H,11,12)(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUAONPHHRLNKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CNC2=O)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2546793.png)

![2-[(E)-[(4-methylphenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2546796.png)

![3-butyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2546798.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2546806.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2546807.png)

![1-(2-morpholino-2-oxoethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546809.png)